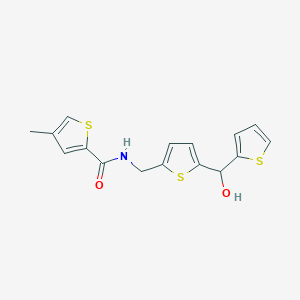
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a thiophene core structure. Thiophenes are sulfur-containing heterocycles known for their stability and electronic properties, making them valuable in various chemical and pharmaceutical applications. This compound, with its multiple thiophene rings and functional groups, is of particular interest due to its potential reactivity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
- **Formation of the Hydroxy
生物活性
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a thiophene core structure. Thiophenes are known for their stability and diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the molecular formula C19H15N2O3S. It contains multiple thiophene rings and functional groups that contribute to its reactivity and biological properties. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of thiophene derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant inhibitory effects against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 μM |
| 3g | Escherichia coli | 0.21 μM |
| 4f | Candida albicans | EC50 = 1.96 mg/L |
The compound 3g exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 μM, indicating strong antibacterial potential . Furthermore, another derivative 4f showed excellent fungicidal activity against Candida albicans, with an EC50 value of 1.96 mg/L .
The biological activity of this compound can be attributed to its interaction with critical molecular targets such as enzymes and receptors involved in bacterial cell wall synthesis and DNA replication.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. For instance, it was found that 3g forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication . This interaction is similar to that of established antibiotics like ciprofloxacin, suggesting a comparable mechanism of action.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of thiophene derivatives, including this compound:
- Synthesis and Evaluation : A study published in MDPI explored various thiophene derivatives' synthesis and their antimicrobial activities. The findings indicated that structural modifications significantly influence their biological efficacy .
- In Silico Studies : Another research highlighted computational approaches to predict the drug-likeness and pharmacokinetic properties of similar compounds, emphasizing their potential as lead candidates in drug development .
- Fungicidal Activity : In vivo studies demonstrated that certain thiophene derivatives exhibit superior fungicidal activity compared to traditional antifungal agents, paving the way for new therapeutic applications in treating fungal infections .
特性
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRLBSQMVWYFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














